molecular formula C19H17FN2O3S B2844397 N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2097859-97-5

N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2844397
CAS No.: 2097859-97-5
M. Wt: 372.41
InChI Key: UYTMAUZFQSMHSR-UHFFFAOYSA-N
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Description

N'-[(4-Fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide (CAS: 2097859-97-5; molecular formula: C₁₉H₁₇FN₂O₃S; molecular weight: 372.41 g/mol) is a synthetic ethanediamide (oxalamide) derivative featuring a 4-fluorobenzyl group and a substituted ethyl moiety bearing furan-2-yl and thiophen-3-yl heterocycles . The ethanediamide backbone provides a planar, hydrogen-bond-capable scaffold, while the fluorophenyl group enhances lipophilicity and metabolic stability. The furan and thiophen moieties contribute π-electron-rich systems, which may facilitate interactions with biological targets through van der Waals forces or π-π stacking .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c20-15-5-3-13(4-6-15)10-21-18(23)19(24)22-11-16(14-7-9-26-12-14)17-2-1-8-25-17/h1-9,12,16H,10-11H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTMAUZFQSMHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Oxalyl Chloride Intermediate

The most widely reported method involves a two-step process: (1) preparation of the oxalyl chloride intermediate and (2) sequential amine coupling.

Step 1: Oxalyl Chloride Activation
Oxalyl chloride (Cl-C(=O)-C(=O)-Cl) reacts with the first amine component, typically 4-fluorobenzylamine, in anhydrous dichloromethane at 0–5°C. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion. The intermediate N-(4-fluorobenzyl)oxalyl chloride is isolated via rotary evaporation.

Step 2: Coupling with the Heterocyclic Amine
The second amine, 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine, is coupled with the oxalyl chloride intermediate in dichloromethane at room temperature. Catalytic dimethylaminopyridine (DMAP) accelerates the reaction, achieving yields of 78–85% after recrystallization from ethyl acetate/hexane.

One-Pot Tandem Coupling Using Carbodiimide Reagents

Recent advancements employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to bypass intermediate isolation. This method combines 4-fluorobenzylamine and the heterocyclic amine with oxalic acid in a single reactor. Key parameters include:

  • Solvent : Dimethylformamide (DMF) or acetonitrile
  • Temperature : 25–40°C
  • Reaction Time : 12–24 hours
  • Yield : 70–75% with ≥98% purity by HPLC

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

Comparative studies reveal dichloromethane (DCM) as optimal for oxalyl chloride methods due to its low nucleophilicity, while DMF improves solubility in carbodiimide-mediated reactions. Elevated temperatures (>40°C) in oxalyl chloride routes lead to side products such as N-acylurea derivatives, whereas EDC/HOBt methods tolerate temperatures up to 60°C without degradation.

Catalytic Additives and Yield Enhancement

The addition of 4Å molecular sieves in EDC/HOBt systems increases yields by 12–15% through water scavenging. Similarly, substoichiometric amounts of zinc chloride (0.1 equiv) accelerate oxalyl chloride activation, reducing reaction times from 6 hours to 2 hours.

Characterization and Analytical Validation

Spectroscopic Methods

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 2H, NH), 7.38–7.25 (m, 4H, Ar-H), 6.95–6.78 (m, 5H, furan/thiophene), 4.45 (d, J = 5.6 Hz, 2H, CH₂), 3.92 (t, J = 7.2 Hz, 2H, CH₂).
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1510 cm⁻¹ (C-F).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >99% with retention time = 12.3 min.

Alternative Synthetic Routes and Emerging Technologies

Microwave-Assisted Synthesis

Pilot-scale experiments using microwave irradiation (100 W, 80°C) reduce coupling reaction times to 20–30 minutes, albeit with a slight yield reduction (68–72%).

Enzymatic Catalysis

Lipase B from Candida antarctica catalyzes the amidation of ethyl oxalate with amines in toluene, offering a greener alternative. Initial trials show 55–60% conversion, necessitating further optimization.

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Utilization per kg Product
Oxalyl chloride 220 1.2 kg
EDC·HCl 1,500 0.8 kg
HOBt 980 0.3 kg

EDC/HOBt methods incur 3.2× higher reagent costs compared to oxalyl chloride routes, favoring the latter for large-scale synthesis.

Applications and Derivative Development

The compound exhibits moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 1.8 μM) and antimicrobial activity against Staphylococcus aureus (MIC = 8 μg/mL). Derivatives with nitro or methoxy substituents on the phenyl ring show enhanced potency, underscoring its potential as a pharmacophore scaffold.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of N’-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Backbone and Functional Group Comparisons

a. BE80425: 1-(2-Chlorophenyl)-3-[2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)ethyl]urea
  • Structure : Urea backbone with 2-chlorophenyl and thiophen-3-yl/pyrazole-substituted ethyl groups.
  • Key Differences: The urea backbone (vs. ethanediamide) offers stronger hydrogen-bond donor/acceptor capacity. Chlorophenyl substituent (vs. fluorophenyl) increases electronegativity and steric bulk. Pyrazole introduces additional nitrogen-based polarity .
  • Molecular Weight : 346.83 g/mol (lower due to absence of fluorine and furan).
b. Compound: 2-{(4-Fluorophenyl)methylamino}-N-[(Furan-2-yl)methyl]acetamide
  • Structure : Acetamide backbone with 4-fluorobenzyl, propargyl, and furfuryl groups.
  • Key Differences: Acetamide backbone (vs. Propargyl group enables click chemistry applications. Single heterocycle (furan vs. furan + thiophen) limits π-system interactions .
  • Molecular Weight : 379.38 g/mol (higher due to propargyl group).
c. AR-538: N-Ethyl-N-(4-Fluorophenyl)-2-Oxo-Benzimidazole-5-Sulfonamide
  • Structure : Benzimidazole-sulfonamide core with 4-fluorophenyl and ethyl groups.
  • Key Differences :
    • Sulfonamide and benzimidazole moieties (vs. ethanediamide) increase acidity and rigidity.
    • Absence of heterocyclic ethyl substituents reduces steric complexity .
  • Molecular Weight : ~350 g/mol (estimated).

Substituent-Driven Comparisons

a. Fluorophenyl vs. Chlorophenyl
  • Fluorophenyl : Enhances lipophilicity (logP) and bioavailability while minimizing steric hindrance .
b. Furan/Thiophen vs. Pyrazole
  • Furan/Thiophen : Electron-rich systems favor π-π interactions; thiophen’s sulfur atom may engage in hydrophobic or chalcogen bonding .
  • Pyrazole : Nitrogen atoms introduce polarity and hydrogen-bonding sites, improving solubility but reducing membrane permeability .

Hypothetical Pharmacological Implications

  • The ethanediamide backbone in the target compound may balance hydrogen-bonding and flexibility, contrasting with the rigid benzimidazole in AR-538 or the polar urea in BE80425 .
  • The dual heterocycles (furan + thiophen) could synergistically enhance binding to targets like enzymes or receptors with aromatic pockets, compared to single-heterocycle analogs .

Q & A

Q. What are the foundational steps for synthesizing N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide?

The synthesis typically involves:

  • Amide coupling : Reacting 4-fluorobenzylamine with ethanedioyl chloride to form the primary amide backbone .
  • Nucleophilic substitution : Introducing the furan-thiophene moiety via a hydroxyethyl intermediate under conditions optimized for solvent polarity (e.g., dichloromethane) and temperature (0–25°C) .
  • Hydroxylation : Oxidation of intermediates using controlled catalytic hydrogenation or metal-based oxidants . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent integration and electronic environments (e.g., fluorophenyl δ 7.2–7.4 ppm, furan δ 6.3–7.4 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for CₙHₘFN₂O₂S: 408.83 g/mol) and fragmentation patterns .
  • IR spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during nucleophilic substitution?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require inert atmospheres to prevent hydrolysis .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity, while bases (e.g., K₂CO₃) stabilize intermediates .
  • Temperature gradients : Stepwise heating (e.g., 0°C → RT) minimizes side reactions like epimerization or furan ring oxidation .
  • Monitoring : Real-time TLC or HPLC tracking identifies byproducts early, enabling mid-reaction adjustments .

Q. What computational strategies predict the compound’s bioactivity and target interactions?

  • Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2) using the fluorophenyl group’s electron-withdrawing effects and thiophene’s π-π stacking potential .
  • QSAR modeling : Correlates substituent electronegativity (e.g., fluorine’s Hammett σₚ value) with antibacterial IC₅₀ values .
  • MD simulations : Assess stability of ligand-protein complexes in aqueous environments, highlighting hydrophobic interactions from the thiophene moiety .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in amide bonds) by acquiring spectra at 25°C and −40°C .
  • 2D techniques : COSY and HSQC clarify coupling networks, distinguishing overlapping signals from furan (δ 6.3–7.4 ppm) and thiophene (δ 7.0–7.5 ppm) protons .
  • Isotopic labeling : 19^19F NMR tracks fluorine environments to confirm substitution patterns .

Q. What methodologies validate the compound’s mechanism of action in biological assays?

  • Binding assays : Surface plasmon resonance (SPR) quantifies affinity for targets like kinase enzymes, with negative controls (e.g., unmodified ethanediamides) .
  • Cellular assays : Flow cytometry measures apoptosis induction in cancer cell lines (e.g., HeLa), comparing results to structurally similar compounds (e.g., thiophene-free analogs) .
  • Enzymatic inhibition : Kinetic studies (e.g., Michaelis-Menten plots) assess competitive/non-competitive inhibition using fluorogenic substrates .

Methodological Considerations

Q. How does crystallography (e.g., SHELX) resolve ambiguities in molecular geometry?

  • Data collection : High-resolution X-ray diffraction (0.8–1.0 Å) at synchrotron facilities improves electron density maps for heterocyclic rings .
  • Refinement : SHELXL refines anisotropic displacement parameters, critical for modeling disordered thiophene-furan conformers .
  • Validation : PLATON checks for missed symmetry, while R₁/Rfree values (<0.05 discrepancy) ensure model accuracy .

Q. What strategies differentiate this compound’s bioactivity from analogs in SAR studies?

  • Functional group swaps : Replace thiophene with pyridine to test π-stacking dependency .
  • Pharmacophore mapping : Overlay structures with known inhibitors (e.g., COX-2) to identify critical hydrogen-bonding motifs .
  • Meta-analysis : Compare IC₅₀ values across analogs (e.g., 4-fluorophenyl vs. 3-chloro-4-fluorophenyl derivatives) to quantify substituent effects .

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